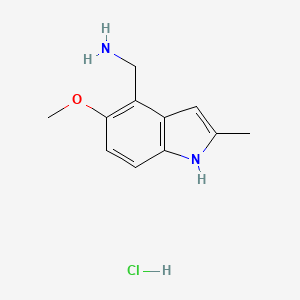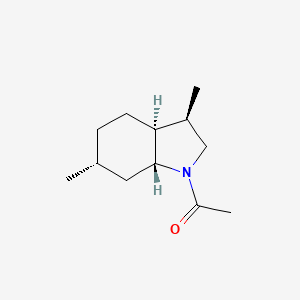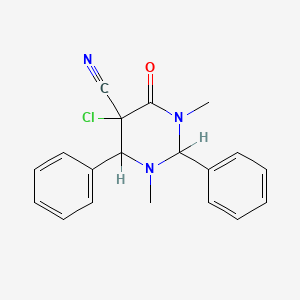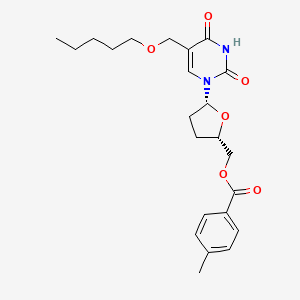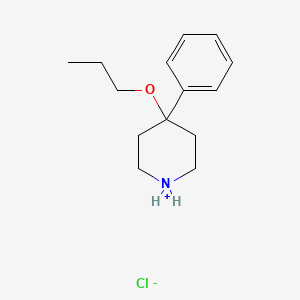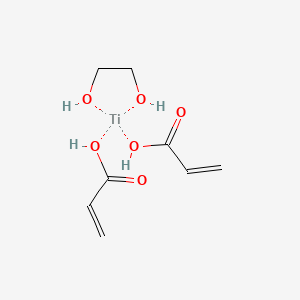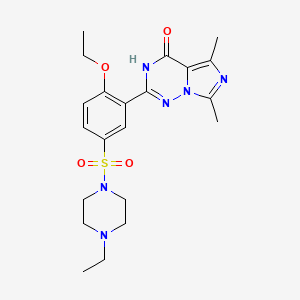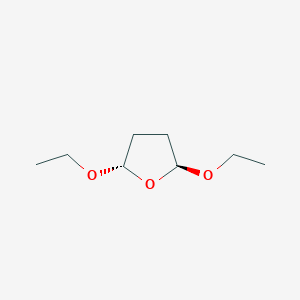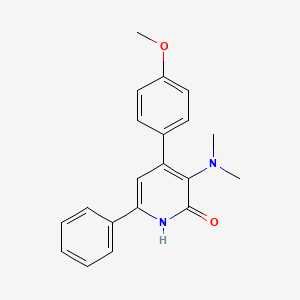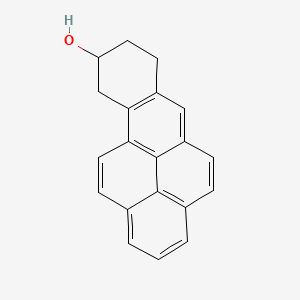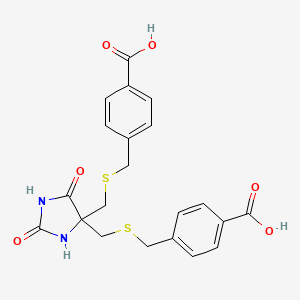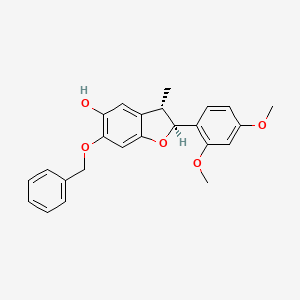
5-Benzofuranol, 2-(2,4-dimethoxyphenyl)-2,3-dihydro-3-methyl-6-(phenylmethoxy)-, (2S,3S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Benzofuranol, 2-(2,4-dimethoxyphenyl)-2,3-dihydro-3-methyl-6-(phenylmethoxy)-, (2S,3S)- is a complex organic compound with a unique structure that combines benzofuran and phenylmethoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
Common synthetic routes may involve the use of palladium-catalyzed coupling reactions, such as the Heck or Suzuki reactions, to form the core structure . Reaction conditions often include the use of solvents like dichloromethane or toluene, and reagents such as palladium acetate and phosphine ligands.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-Benzofuranol, 2-(2,4-dimethoxyphenyl)-2,3-dihydro-3-methyl-6-(phenylmethoxy)-, (2S,3S)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the benzofuran ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas, palladium on carbon.
Nucleophiles: Sodium methoxide, lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
5-Benzofuranol, 2-(2,4-dimethoxyphenyl)-2,3-dihydro-3-methyl-6-(phenylmethoxy)-, (2S,3S)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-Benzofuranol, 2-(2,4-dimethoxyphenyl)-2,3-dihydro-3-methyl-6-(phenylmethoxy)-, (2S,3S)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects .
Comparison with Similar Compounds
Similar Compounds
5-Benzofuranol, 2-(2,4-dimethoxyphenyl)-2,3-dihydro-3-methyl-6-(phenylmethoxy)-, (2R,3R)-: This is the enantiomer of the compound and may exhibit different biological activities.
2-(2,4-Dimethoxyphenyl)-3-methyl-6-(phenylmethoxy)benzofuran: A structurally similar compound without the hydroxyl group.
Uniqueness
The uniqueness of 5-Benzofuranol, 2-(2,4-dimethoxyphenyl)-2,3-dihydro-3-methyl-6-(phenylmethoxy)-, (2S,3S)- lies in its specific stereochemistry and the presence of both benzofuran and phenylmethoxy groups, which contribute to its distinct chemical and biological properties.
Properties
CAS No. |
184900-71-8 |
|---|---|
Molecular Formula |
C24H24O5 |
Molecular Weight |
392.4 g/mol |
IUPAC Name |
(2S,3S)-2-(2,4-dimethoxyphenyl)-3-methyl-6-phenylmethoxy-2,3-dihydro-1-benzofuran-5-ol |
InChI |
InChI=1S/C24H24O5/c1-15-19-12-20(25)23(28-14-16-7-5-4-6-8-16)13-22(19)29-24(15)18-10-9-17(26-2)11-21(18)27-3/h4-13,15,24-25H,14H2,1-3H3/t15-,24-/m0/s1 |
InChI Key |
DULSSFQGNKEASB-OWJWWREXSA-N |
Isomeric SMILES |
C[C@@H]1[C@H](OC2=CC(=C(C=C12)O)OCC3=CC=CC=C3)C4=C(C=C(C=C4)OC)OC |
Canonical SMILES |
CC1C(OC2=CC(=C(C=C12)O)OCC3=CC=CC=C3)C4=C(C=C(C=C4)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


